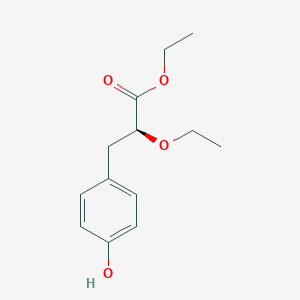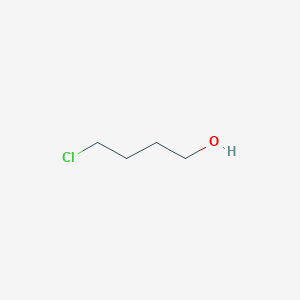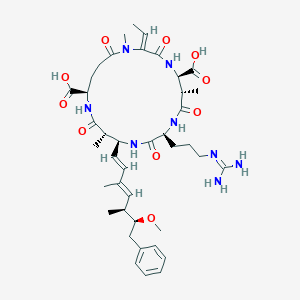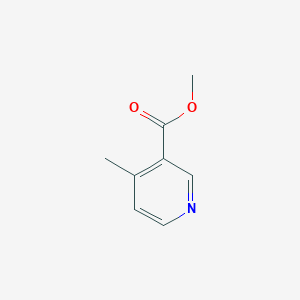
4-メチルニコチン酸メチル
概要
説明
Methyl 4-methylnicotinate (4-MNA) is a synthetic ester of nicotinic acid, which is a derivative of the vitamin niacin. It has a wide range of applications, from the synthesis of drugs and cosmetics to the production of polymers and polysaccharides. 4-MNA is a versatile compound that has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
結核の診断
ニコチン酸メチルは、結核菌の代表的な揮発性有機マーカーです . 人の呼気中のニコチン酸メチルの特異的な検出は、結核感染の非侵襲的で迅速かつ正確な疫学スクリーニングを促進します . CdTe量子ドットとコバルト金属化テトラキス(4-カルボキシフェニル)ポルフィリンナノシートを用いて、蒸気サンプル中のニコチン酸メチルを定量するための蛍光アッセイが構築されました . この方法は安価で簡単で、比較的迅速(4分以内に検出)であるため、リソースや専門知識が不足している地域での結核診断の可能性を示唆しています .
鎮痛
ニコチン酸メチルは、筋肉や関節の痛みを目的とした市販の局所製剤における血管拡張剤として活性成分として使用されます . ニコチン酸メチルの血管拡張剤としての作用は、末梢血管拡張に関与すると考えられています .
獣医学
獣医学的用途では、ニコチン酸メチルは、呼吸器疾患、血管障害、関節リウマチ、筋肉および関節の痛みを治療するために使用されます .
製薬製剤分析
高性能液体クロマトグラフィー-ダイオードアレイ検出器(HPLC-DAD)アプローチは、1つの製薬製剤中のニコチン酸メチル、サリチル酸メチル、サリチル酸エチル、およびサリチル酸2-ヒドロキシエチルの同時評価のために運用されました .
作用機序
Target of Action
Methyl 4-methylnicotinate, a derivative of niacin, primarily targets the prostaglandin D2 (PGD2) . PGD2 plays a crucial role in mediating inflammation and pain in the body.
Mode of Action
It is thought that methyl 4-methylnicotinate promotes the release ofprostaglandin D2 (PGD2) . This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
Methyl 4-methylnicotinate is involved in the nicotinamide metabolic pathway . As a catabolite of nicotinamide, it is an oxidation product of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.27 . These properties may impact the bioavailability of Methyl 4-methylnicotinate.
Result of Action
Following topical administration, Methyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 4-methylnicotinate is a representative and typical volatile organic marker of Mycobacterium tuberculosis . It interacts with various enzymes and proteins, particularly with cobalt ions, exhibiting a distinct binding affinity .
Cellular Effects
The specific detection of Methyl 4-methylnicotinate in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection . This indicates that it has significant effects on cellular processes, particularly those related to immune response.
Molecular Mechanism
The mechanism of action of Methyl 4-methylnicotinate involves peripheral vasodilation . It exerts its effects at the molecular level through binding interactions with biomolecules, particularly cobalt ions .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl 4-methylnicotinate exhibits a well-linear relationship in the range 1–100 μM, and a limit of detection of 0.59 μM . The method is cheap, simple, and relatively rapid (detected within 4 min), which suggests a potential in tuberculosis diagnosis in resource- and professional-lacked areas .
特性
IUPAC Name |
methyl 4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXPJABJVHEOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446705 | |
| Record name | methyl 4-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33402-75-4 | |
| Record name | methyl 4-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


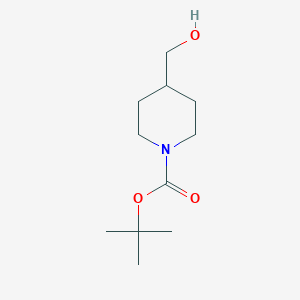
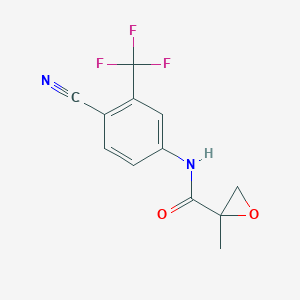
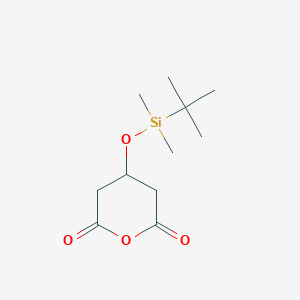
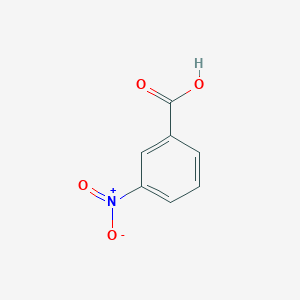

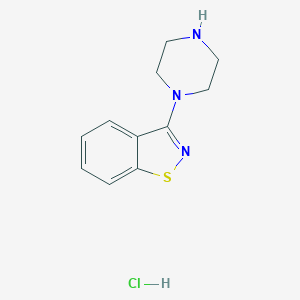
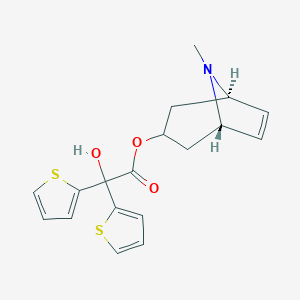
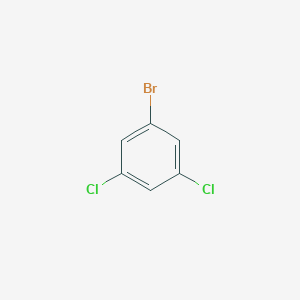
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
